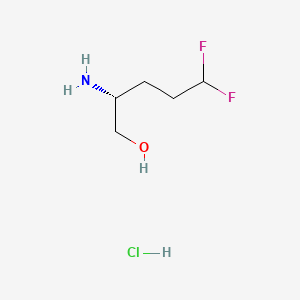

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride

Description

Properties

Molecular Formula |

C5H12ClF2NO |

|---|---|

Molecular Weight |

175.60 g/mol |

IUPAC Name |

(2R)-2-amino-5,5-difluoropentan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H11F2NO.ClH/c6-5(7)2-1-4(8)3-9;/h4-5,9H,1-3,8H2;1H/t4-;/m1./s1 |

InChI Key |

LHDBJRATVXJJKD-PGMHMLKASA-N |

Isomeric SMILES |

C(CC(F)F)[C@H](CO)N.Cl |

Canonical SMILES |

C(CC(F)F)C(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reactions, which can be achieved through metal-catalyzed processes . The reaction conditions often require specific catalysts and reagents to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on molecular properties, applications, and biological activity.

Table 1: Structural and Functional Comparison

¹Calculated based on the pentanol backbone and hydrochloride addition.

Key Observations:

Fluorination Impact: The target compound’s two fluorine atoms at C5 likely enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. However, the trifluoropentanoic acid (three fluorines) in shows higher fluorine content, which may further improve binding affinity in peptide-based drugs .

Functional Group Differences: The hydrochloride salt in the target compound improves aqueous solubility, a critical factor for bioavailability. In contrast, the carboxylic acid group in (S)-2-amino-5,5,5-trifluoropentanoic acid facilitates incorporation into peptides or enzyme inhibitors . Benzimidazole derivatives () lack fluorine but demonstrate potent antiparasitic activity due to their aromatic heterocyclic core, highlighting divergent therapeutic targets compared to amino alcohols .

Stereochemical Considerations: The (2R) configuration of the target compound is crucial for chiral recognition in biological systems. Similar stereospecificity is observed in fluorinated amino acids (e.g., (S)-trifluoropentanoic acid), where enantiopurity dictates efficacy .

Research Implications and Gaps

- However, fluorinated amino alcohols are often used as intermediates for kinase inhibitors or prodrugs.

- Comparative studies with cyclohexanol analogs () suggest that backbone flexibility and fluorine positioning significantly influence bioactivity, warranting further exploration .

Biological Activity

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules can significantly alter their pharmacological properties, including lipophilicity, metabolic stability, and biological activity. This article delves into the biological activity of this compound, exploring its pharmacokinetic properties, mechanisms of action, and relevant case studies.

The compound (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride has the following structural characteristics:

- Molecular Formula : C5H10F2ClN

- Molecular Weight : 155.59 g/mol

- IUPAC Name : (2R)-2-amino-5,5-difluoropentan-1-ol

Pharmacokinetics

Fluorinated compounds often exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The presence of fluorine can enhance lipophilicity, which influences absorption and distribution in biological systems. Studies have shown that the difluorination at the 5-position of the pentanol chain can improve solubility and membrane permeability, potentially leading to increased bioavailability .

The biological activity of (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with neurotransmitter receptors or other protein targets, modulating their activity and influencing physiological responses.

1. Neuropharmacological Effects

A study investigating the neuropharmacological effects of similar fluorinated amino alcohols found that they exhibited significant activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders .

2. Antimicrobial Activity

Research has indicated that fluorinated compounds can demonstrate enhanced antimicrobial properties. In vitro studies on derivatives of (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies involving fluorinated compounds similar to (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride, and how can purity be maximized?

- Methodological Answer: Synthesis typically employs fluorination strategies at the fifth carbon, followed by stereoselective amination. Key steps include:

- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E to introduce fluorine atoms at the fifth carbon .

- Amination : Chiral resolution via enzymatic methods or asymmetric catalysis to retain the (R)-configuration.

- Purity Optimization : Continuous flow synthesis improves yield and reduces side products. Post-synthesis purification via preparative HPLC or recrystallization in ethanol/water mixtures achieves >95% purity .

Q. How can the structural integrity of this compound be validated under varying experimental conditions?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy : NMR confirms fluorine positions, while NMR verifies amine and alcohol proton environments.

- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns (e.g., HCl interaction with the amine group).

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO·HCl) and isotopic patterns .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer:

- Storage : Maintain at -20°C under inert gas (argon) to prevent amine oxidation and HCl dissociation.

- Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking. Primary degradation pathways include hydrolysis of the C-F bond in acidic/basic conditions .

Advanced Research Questions

Q. How does the difluorinated pentanol moiety influence interactions with biological targets compared to non-fluorinated analogs?

- Methodological Answer:

- Hydrogen Bonding : Fluorine’s electronegativity alters electron density, weakening traditional H-bonds but enhancing hydrophobic interactions.

- Enzyme Inhibition Assays : Compare IC values against serine hydrolases (e.g., acetylcholinesterase) using fluorinated vs. non-fluorinated analogs.

- MD Simulations : Model interactions using software like GROMACS to predict binding affinities and residence times .

Q. What experimental strategies resolve contradictions in observed biological activity across studies?

- Methodological Answer:

- Meta-Analysis : Cross-reference datasets from enzyme assays, cell-based studies, and in vivo models. Discrepancies may arise from:

- Solvent Effects : DMSO vs. aqueous buffers altering compound aggregation.

- Stereochemical Purity : Verify enantiomeric excess (e.g., chiral HPLC) to exclude activity from (S)-isomer contamination .

- Dose-Response Curves : Use normalized data to distinguish true activity from assay artifacts.

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodological Answer:

- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic substitution at the fluorinated carbon) using Gaussian or ORCA.

- pKa Prediction : Tools like MarvinSuite estimate amine and alcohol pKa values to anticipate protonation states in physiological conditions .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.